Cas no 82596-30-3 (Anhydro Dihydro Artemisinin)

Anhydro Dihydro Artemisinin structure
Anhydro Dihydro Artemisinin structure
Nom du produit:Anhydro Dihydro Artemisinin
Numéro CAS:82596-30-3
Le MF:C15H22O4
Mégawatts:266.332785129547
CID:839668

Anhydro Dihydro Artemisinin Propriétés chimiques et physiques

Nom et identifiant

    • Anhydrodihydroartemisinin
    • 9,10-ANHYDROARTEMISININ
    • 4,3-j]-1,2-benzodioxepin
    • 9,10-Anhydrodehydroartemisinin
    • Anhydrodihydroartemisnin
    • (3R,5aS,6R,8aS,12R,12aR)-3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin (ACI)
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, 3,4,5,5a,6,7,8,8a-octahydro-3,6,9-trimethyl-, [3R-(3α,5aβ,6β,8aβ,12β,12aR*)]- (ZCI)
    • (+)-9,10-Anhydrodehydroartemisinin
    • 9,10-Anhydro-10-deoxoartemisinin
    • Dehydration dihydroartemisinin
    • Anhydro Dihydro Artemisinin
    • Piscine à noyau: 1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1
    • La clé Inchi: UKXCIQFCSITOCY-VLDCTWHGSA-N
    • Sourire: C[C@@H]1CC[C@@H]2[C@]34OO[C@@](CC[C@@H]13)(C)O[C@H]4OC=C2C

Propriétés calculées

  • Qualité précise: 266.15200
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 19
  • Nombre de liaisons rotatives: 0

Propriétés expérimentales

  • Le PSA: 36.92000
  • Le LogP: 3.13600

Anhydro Dihydro Artemisinin PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
A637875-1g
Anhydro Dihydro Artemisinin
82596-30-3
1g
$ 1407.00 2023-04-19
TRC
A637875-50mg
Anhydro Dihydro Artemisinin
82596-30-3
50mg
$ 164.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481027-100mg
Anhydro Dihydro Artemisinin,
82596-30-3
100mg
¥2858.00 2023-09-05
A2B Chem LLC
AH52954-100mg
anhydrodihydroartemisinin
82596-30-3
100mg
$343.00 2024-04-19
TRC
A637875-25mg
Anhydro Dihydro Artemisinin
82596-30-3
25mg
$ 110.00 2023-04-19
TRC
A637875-100mg
Anhydro Dihydro Artemisinin
82596-30-3
100mg
$ 228.00 2023-04-19
TRC
A637875-250mg
Anhydro Dihydro Artemisinin
82596-30-3
250mg
$ 534.00 2023-04-19
TRC
A637875-500mg
Anhydro Dihydro Artemisinin
82596-30-3
500mg
$ 833.00 2023-04-19
A2B Chem LLC
AH52954-50mg
anhydrodihydroartemisinin
82596-30-3
50mg
$280.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481027-100 mg
Anhydro Dihydro Artemisinin,
82596-30-3
100MG
¥2,858.00 2023-07-11

Anhydro Dihydro Artemisinin Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C
1.2 Reagents: Pyridine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
2.1 Reagents: Zinc chloride Solvents: Dichloromethane ;  overnight, rt
Référence
Synthesis and Cytotoxicity Studies of Artemisinin Derivatives Containing Lipophilic Alkyl Carbon Chains
Liu, Yungen; et al, Organic Letters, 2005, 7(8), 1561-1564

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Zinc chloride Solvents: Dichloromethane ;  overnight, rt
Référence
Synthesis and Cytotoxicity Studies of Artemisinin Derivatives Containing Lipophilic Alkyl Carbon Chains
Liu, Yungen; et al, Organic Letters, 2005, 7(8), 1561-1564

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  10 min, 0 °C; 24 - 48 h, 0 °C → rt
Référence
Synthesis and biological evaluation of a series of non-hemiacetal ester derivatives of artemisinin
Zuma, Nonkululeko H.; et al, European Journal of Medicinal Chemistry, 2016, 122, 635-646

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Allyltrimethylsilane Solvents: Dichloromethane
Référence
Synthesis and Antimalarial Activities of 12β-Allyldeoxoartemisinin and Its Derivatives
Pu, Yu Ming; et al, Journal of Medicinal Chemistry, 1995, 38(4), 613-16

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
Référence
Radical initiated reactions of artemisinin derivatives
Venugopalan, Bindumadhavan; et al, Journal of the Chemical Society, 1996, (10), 1015-1020

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, -50 °C
Référence
Modular Synthesis and in Vitro and in Vivo Antimalarial Assessment of C-10 Pyrrole Mannich Base Derivatives of Artemisinin
Pacorel, Benedicte; et al, Journal of Medicinal Chemistry, 2010, 53(2), 633-640

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Triethylamine ,  Sulfamoyl chloride Solvents: Dichloromethane ;  1 h, 40 °C
Référence
Transition-Metal-Catalyzed Group Transfer Reactions for Selective C-H Bond Functionalization of Artemisinin
Liu, Yungen; et al, Organic Letters, 2007, 9(21), 4107-4110

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
Référence
Radical initiated reactions of artemisinin derivatives
Venugopalan, Bindumadhavan; et al, Journal of the Chemical Society, 1996, (10), 1015-1020

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Zinc chloride Solvents: Dichloromethane
1.2 -
Référence
A simple synthesis of C-10 substituted deoxoartemisinin and 9-epi-deoxoartemisinin with various organozinc reagents
Lee, Seokjoon; et al, Tetrahedron Letters, 2002, 43(16), 2891-2894

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Zinc chloride Solvents: Dichloromethane
1.2 -
Référence
A simple synthesis of C-10 substituted deoxoartemisinin and 9-epi-deoxoartemisinin with various organozinc reagents
Lee, Seokjoon; et al, Tetrahedron Letters, 2002, 43(16), 2891-2894

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ,  Dichloromethane ;  2 h, 10 °C
Référence
Photochemistry and ozonolysis of 12-deoxoartemisinin derivatives
Tran, Duc Quan; et al, Tap Chi Hoa Hoc, 2009, 47(2), 247-251

Synthetic Routes 12

Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate Solvents: Diethyl ether
Référence
Antimalarial activity of new water-soluble dihydroartemisinin derivatives. 2. Stereospecificity of the ether side chain
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1989, 32(6), 1249-52

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
Référence
Radical initiated reactions of artemisinin derivatives
Venugopalan, Bindumadhavan; et al, Journal of the Chemical Society, 1996, (10), 1015-1020

Synthetic Routes 14

Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  30 min, -50 °C
Référence
Modular Synthesis and in Vitro and in Vivo Antimalarial Assessment of C-10 Pyrrole Mannich Base Derivatives of Artemisinin
Pacorel, Benedicte; et al, Journal of Medicinal Chemistry, 2010, 53(2), 633-640

Synthetic Routes 15

Conditions de réaction
1.1 Catalysts: Sodium tetrafluoroborate ,  Sodium borohydride
2.1 Reagents: Phosphoric acid Catalysts: Dicyclohexylcarbodiimide
Référence
Conversion of artemisinin to artemisitene
El-Feraly, Farouk S.; et al, Journal of Natural Products, 1990, 53(1), 66-71

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Zinc chloride Solvents: Dichloromethane
1.2 -
Référence
A simple synthesis of C-10 substituted deoxoartemisinin and 9-epi-deoxoartemisinin with various organozinc reagents
Lee, Seokjoon; et al, Tetrahedron Letters, 2002, 43(16), 2891-2894

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  1 h, -50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Modular Synthesis and in Vitro and in Vivo Antimalarial Assessment of C-10 Pyrrole Mannich Base Derivatives of Artemisinin
Pacorel, Benedicte; et al, Journal of Medicinal Chemistry, 2010, 53(2), 633-640

Anhydro Dihydro Artemisinin Raw materials

Anhydro Dihydro Artemisinin Preparation Products

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